Cas no 1006454-49-4 (<br>3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amin e)

<br>3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amin e 化学的及び物理的性質
名前と識別子
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- <br>3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amin e
- 3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amine
- STK349196
- 1006454-49-4
- 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
- 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
- AKOS000305159
- CS-0325523
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- MDL: MFCD03422564
- インチ: InChI=1S/C10H13ClF3N3/c11-7-8(6-2-3-6)17(5-1-4-15)16-9(7)10(12,13)14/h6H,1-5,15H2
- InChIKey: VYDMRXGMHCRHLL-UHFFFAOYSA-N
- ほほえんだ: C(CN)CN1C(=C(C(=N1)C(F)(F)F)Cl)C2CC2
計算された属性
- せいみつぶんしりょう: 267.0750096Da
- どういたいしつりょう: 267.0750096Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 43.8Ų
<br>3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amin e 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC410455-1g |
3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine |
1006454-49-4 | 1g |
£745.00 | 2025-02-21 | ||
Chemenu | CM483682-1g |
3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amine |
1006454-49-4 | 97% | 1g |
$337 | 2022-06-14 |
<br>3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amin e 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
<br>3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amin eに関する追加情報
Compound CAS No. 1006454-49-4: A Comprehensive Overview
The compound with CAS No. 1006454-49-4, known as 3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amine, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural features and promising biological activities. In this article, we delve into the details of its structure, synthesis, properties, and potential applications, incorporating the latest research findings to provide a comprehensive understanding.
The molecular structure of 3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amine is characterized by a pyrazole ring system, which serves as the central scaffold. The pyrazole ring is substituted with a chlorine atom at the 4-position, a cyclopropyl group at the 5-position, and a trifluoromethyl group at the 3-position. These substituents contribute to the molecule's electronic and steric properties, making it highly versatile for various chemical reactions. The propaneamine moiety attached to the pyrazole ring further enhances its reactivity and functional diversity.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl groups in this compound enhances its ability to interact with biological targets, making it a valuable candidate for medicinal chemistry research. Additionally, the cyclopropyl group introduces strain and unique geometric properties, which can be exploited for designing molecules with improved pharmacokinetic profiles.
The synthesis of 3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amine involves a multi-step process that typically begins with the preparation of the pyrazole core. This is followed by functionalization with the desired substituents using advanced coupling reactions and protecting group strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules, reducing production costs and improving scalability.
In terms of applications, this compound has shown promise in several areas. Its ability to act as a building block for more complex molecules makes it valuable in combinatorial chemistry and high-throughput screening campaigns. Furthermore, its unique electronic properties make it suitable for use in materials science, particularly in the development of novel semiconductors and optoelectronic devices.
Recent research has also explored the environmental fate and toxicity of 3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yli)propaneamine, highlighting its potential impact on ecosystems. Studies indicate that while it exhibits moderate biodegradability under certain conditions, further investigation is required to fully understand its long-term effects on aquatic and terrestrial environments.
In conclusion, CAS No. 1006454-49 represents a cutting-edge compound with diverse applications across multiple disciplines. Its intricate structure and functional groups make it an attractive target for researchers seeking innovative solutions in drug discovery, materials science, and beyond. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
1006454-49-4 (<br>3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amin e) 関連製品
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